Adb-fubica is classified as a synthetic cannabinoid and is part of a larger group of compounds known as indazole derivatives. These substances are designed to mimic the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis. The compound is often found in various forms, including herbal blends marketed as "legal highs" or "spice," which can lead to unregulated use and significant health concerns.
The synthesis of Adb-fubica typically involves multi-step chemical reactions that require precise control over reaction conditions. One common method involves the coupling of 4-fluorobenzylamine with indazole-3-carboxylic acid derivatives, followed by the introduction of an amino group through reductive amination techniques.
Key steps in the synthesis may include:
Adb-fubica has a molecular formula of C21H23FN4O2, with a molar mass of approximately 382.4 g/mol. Its structural features include:
The compound's three-dimensional structure can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial arrangement and potential interactions with biological targets.
Adb-fubica undergoes various chemical reactions, particularly in biological systems where it is metabolized into several active metabolites. Key reactions include:
Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are commonly employed to identify these metabolites in biological samples.
Adb-fubica primarily exerts its effects by binding to cannabinoid receptors in the brain, specifically the CB1 receptor. This interaction mimics the action of natural cannabinoids, leading to various physiological effects such as altered mood, perception, and cognition.
The mechanism involves:
Research indicates that the potency of Adb-fubica can vary significantly based on its structural modifications compared to other cannabinoids.
Adb-fubica exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and during analytical procedures.
Adb-fubica serves primarily as a research chemical within pharmacology and toxicology studies. Its applications include:
ADB-FUBICA, systematically named (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide, is a synthetic indole-derived cannabinoid receptor agonist. Its molecular formula is C₂₂H₂₄FN₃O₂, with a molar mass of 381.45 g/mol [1] [3] [6]. The structure integrates three key moieties:
Table 1: Molecular Identifiers of ADB-FUBICA
Property | Value |
---|---|
IUPAC Name | (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide |
Molecular Formula | C₂₂H₂₄FN₃O₂ |
Molar Mass | 381.45 g/mol |
CAS Number | 1801338-23-7 |
InChI Key | QIFOZYUACLDTAJ-IBGZPJMESA-N |
SMILES | CC(C)(C)C@@HC(N)=O |
ADB-FUBICA contains one chiral center at the C-2 carbon of the aminodimethylbutanoyl chain, yielding two enantiomers: (S)-ADB-FUBICA and (R)-ADB-FUBICA. Pharmacological data from analogous compounds (e.g., AMB-FUBINACA) confirm that the (S)-enantiomer exhibits significantly higher cannabinoid receptor affinity due to optimal three-dimensional positioning within the CB1 binding pocket [5] [6] [9]. Illicit samples predominantly contain the (S)-enantiomer (>95%), as confirmed via chiral separation techniques [5] [6]. No geometric (E/Z) isomers are possible due to the absence of double bonds in its substituents.
ADB-FUBICA is a solid compound at room temperature, typically appearing as crystalline powder or aggregates. Its physicochemical behavior is characterized by:
Table 2: Physicochemical and Analytical Properties
Property | Characteristics |
---|---|
Physical State | Solid crystalline powder |
Lipophilicity (logP) | Estimated >3 |
Solubility | Low in water; high in ethanol, DMSO, lipids |
Mass Spec (ESI+) | [M+H]⁺: 382.2; Fragments: m/z 233 (indole-fluorobenzyl⁺), 145 (ADB chain⁺) |
Stability | Stable at RT; degrades at high T or under UV |
ADB-FUBICA belongs to the indole-3-carboxamide class of synthetic cannabinoids. Key structural comparisons include:
Pharmacologically, ADB-FUBICA exhibits sub-nanomolar potency at CB1 receptors (EC₅₀ = 2.6 nM) and CB2 receptors (EC₅₀ = 3.0 nM), exceeding Δ9-THC’s affinity by >100-fold [1] [5]. This aligns with structure-activity relationship (SAR) principles:
Fluorination of the benzyl ring enhances lipid solubility and receptor binding via hydrophobic interactions [5] [9]. The tert-leucine-derived tail optimizes van der Waals contacts within CB1’s transmembrane helices [9].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: